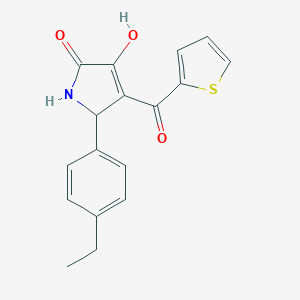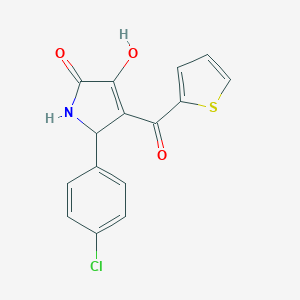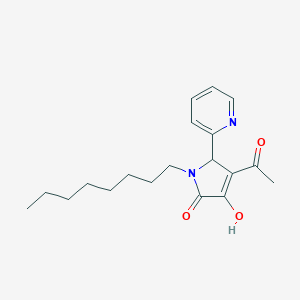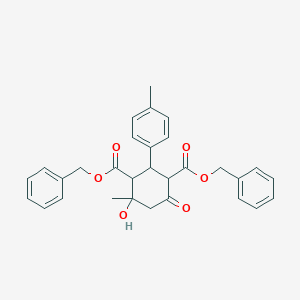
3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, also known as THFA, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. THFA is a highly stable and biologically active molecule that has been shown to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. In addition, 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer activity, 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to improve glucose metabolism and insulin sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its high stability and biocompatibility. 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is highly soluble in water and can be easily administered to cells and animals. However, one of the main limitations of using 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one. One area of research is the development of more efficient and cost-effective synthesis methods for 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one. Another area of research is the identification of new molecular targets and signaling pathways that are involved in the anti-cancer activity of 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one. In addition, further studies are needed to determine the safety and efficacy of 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in human clinical trials.
Métodos De Síntesis
The synthesis of 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that requires the use of specialized equipment and reagents. The first step in the synthesis of 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenyl chloride. This intermediate is then reacted with tetrahydro-2-furanmethanol to form a furan ring. The next step involves the reaction of the furan intermediate with 2-thiophenylacetic acid to form the final product, 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one.
Aplicaciones Científicas De Investigación
3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in scientific research. One of the most promising applications of 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is in the field of cancer research. 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit potent anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. In addition, 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the growth and metastasis of tumors in animal models.
Propiedades
Fórmula molecular |
C18H17NO4S2 |
|---|---|
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
4-hydroxy-1-(oxolan-2-ylmethyl)-3-(thiophene-2-carbonyl)-2-thiophen-2-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H17NO4S2/c20-16(13-6-3-9-25-13)14-15(12-5-2-8-24-12)19(18(22)17(14)21)10-11-4-1-7-23-11/h2-3,5-6,8-9,11,15,21H,1,4,7,10H2 |
Clave InChI |
ARUASAPCMDUTAY-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CS4 |
SMILES canónico |
C1CC(OC1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-(4-bromophenyl)-4-(4-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282340.png)
![5-(4-bromophenyl)-3-methyl-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282341.png)
![5-(4-bromophenyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282342.png)



![[3-acetyl-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-1-yl]acetonitrile](/img/structure/B282351.png)
